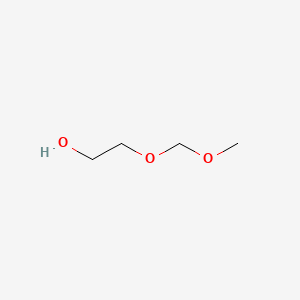

2-(methoxymethoxy)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-6-4-7-3-2-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFFATMFXZFLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196319 | |

| Record name | Ethanol, 2-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4484-61-1 | |

| Record name | 2-(Methoxymethoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(methoxymethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Methoxymethyl Mom Ether Functionality in Synthetic Strategies

The methoxymethyl (MOM) ether is a crucial protecting group for alcohols in the multi-step synthesis of complex organic molecules. wikipedia.orgchemistrytalk.org This functional group, with the general structure R-OCH₂OCH₃, is prized for its stability across a wide range of reaction conditions, yet it can be selectively removed when needed. wikipedia.orgadichemistry.com

The primary role of the MOM group is to mask the reactive hydroxyl (-OH) group of an alcohol, preventing it from interfering with reactions targeting other parts of a molecule. chemistrytalk.orgadichemistry.com This protection is vital in syntheses where functional groups such as Grignard reagents, strong bases, or hydrides are used, which would otherwise react with an unprotected alcohol. adichemistry.com

The introduction of the MOM group, known as MOM protection, is typically achieved by treating an alcohol with a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com Another method involves the use of dimethoxymethane (B151124) (methylal) with an acid catalyst. adichemistry.com

One of the key advantages of the MOM ether is its stability under a variety of conditions. It is generally stable to strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com However, it is sensitive to acidic conditions, which allows for its selective removal, or deprotection. wikipedia.orgadichemistry.com Cleavage of the MOM group is typically accomplished using dilute acids, such as hydrochloric acid in a suitable solvent, or with Lewis acids. wikipedia.orgadichemistry.com This orthogonality—the ability to be removed under specific conditions without affecting other protecting groups—is a cornerstone of modern synthetic strategy.

The versatility of the MOM group is demonstrated in numerous total syntheses of natural products and other complex target molecules. For instance, it has been employed in the synthesis of stigmatellin (B1206613) A, showcasing its compatibility with other sensitive functional groups. wikipedia.org

The Historical Context and Evolution of Alkoxyalkyl Ethers

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), have a long history in chemistry. wikipedia.org The term "ether" was historically applied to various volatile substances. yale.edu The synthesis of diethyl ether, often simply called "ether," from ethanol (B145695) and sulfuric acid was described as early as the 13th century. yale.edu

A pivotal moment in the history of ether synthesis was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. solubilityofthings.com This reaction, involving an alkoxide and an alkyl halide, provided a versatile and general method for preparing both symmetrical and unsymmetrical ethers and remains a fundamental reaction in organic chemistry today. solubilityofthings.comtestbook.com

Alkoxyalkyl ethers, a sub-class of ethers, feature an alkoxy group attached to an alkyl chain which is itself attached to another oxygen atom. The development of these compounds was a natural progression from the study of simple ethers. Early work focused on understanding the formation of ethers from alcohols, with chemists like Fourcroy, Saussure, and Gay-Lussac contributing to the understanding that ethers could be formed by the dehydration of alcohols. yale.edu

The evolution of organic synthesis demanded more sophisticated tools, leading to the development of protecting groups. Alkoxyalkyl ethers, particularly the methoxymethyl (MOM) and related systems like methoxyethoxymethyl (MEM) ethers, emerged as highly effective protecting groups for alcohols. wikipedia.org The discovery and refinement of methods to introduce and remove these groups have been critical to the advancement of multi-step organic synthesis.

The Role of 2 Methoxymethoxy Ethan 1 Ol As a Prototypical Alkoxyalkyl Ether

Direct Methoxymethylation of Diols and Alcohols

The most straightforward approach to synthesizing 2-(methoxymethoxy)ethan-1-ol is the direct methoxymethylation of ethylene (B1197577) glycol. This transformation can be achieved using several methods, broadly categorized into catalytic and reagent-based approaches. These methods are also applicable to a wide range of other alcohols and diols for the formation of MOM ethers.

Catalytic Approaches for O-Methoxymethylation

Catalytic methods are often preferred due to their efficiency, selectivity, and the potential for catalyst recycling, aligning with the principles of green chemistry. researchgate.net These approaches can be further divided into heterogeneous and homogeneous catalysis.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. researchgate.netmdpi.com Among these, metal oxides and mixed metal oxides have garnered considerable attention. mdpi.comresearchgate.net

A notable example is the use of molybdenum(VI) supported on zirconia (Mo(VI)/ZrO₂) as a solid acid catalyst. researchgate.netasianpubs.org This system has proven effective for the methoxymethylation of various alcohols using dimethoxymethane (B151124) as the MOM source. researchgate.netasianpubs.org The reaction proceeds under moderate conditions, typically at around 40°C, and offers excellent yields (often around 99%) in short reaction times (as low as 20 minutes). researchgate.netasianpubs.org The activity of the Mo/ZrO₂ catalyst is influenced by the molybdenum loading, with 10% Mo/ZrO₂ showing the highest catalytic activity. researchgate.net This enhanced activity is attributed to a higher surface acidity and the presence of a catalytically active tetragonal phase of zirconia. researchgate.netresearchgate.net

The key features of the Mo(VI)/ZrO₂ catalyzed methoxymethylation are:

High Yields: Consistently high product yields are achieved for a variety of alcohols. researchgate.netasianpubs.org

Recyclable Catalyst: The solid nature of the catalyst allows for easy recovery and reuse without significant loss of activity. researchgate.netresearchgate.net

Environmentally Benign: The process often utilizes solvent-free conditions and inexpensive, less hazardous reagents. researchgate.netasianpubs.org

Other heterogeneous catalysts for O-methoxymethylation include sulfated metal oxides, TiO₂/SO₄²⁻, and various mixed metal oxides like ZrO₂-Al₂O₃. researchgate.netresearchgate.netscispace.com

Table 1: Methoxymethylation of Alcohols using Mo(VI)/ZrO₂ Catalyst

| Catalyst | Surface Acidity (mmol/g) | Yield (%) |

| ZrO₂ | 0.45 | 58.5 |

| 5% Mo/ZrO₂ | 0.97 | 75.6 |

| 10% Mo/ZrO₂ | 1.26 | 99.2 |

| 15% Mo/ZrO₂ | 1.19 | 91.3 |

| Reaction Conditions: Temperature = 40°C, Time = 20 min, Molar ratio of alcohol to dimethoxymethane = 1:10. researchgate.net |

Homogeneous catalysts, while more challenging to separate from the reaction mixture, can offer high efficiency and selectivity. Molybdenyl(VI) acetylacetonate (B107027) has been identified as an effective homogeneous catalyst for the methoxymethylation of a range of alcohols, including tertiary alcohols, leading to good yields. thieme-connect.dethieme-connect.com More recently, a manganese(I) pincer complex has been reported for the N-methoxymethylation of primary amides using methanol (B129727), showcasing the expanding scope of homogeneous catalysis in this area. rsc.org

Reagent-Based Methoxymethylation Strategies

Reagent-based methods involve the use of stoichiometric amounts of a methoxymethylating agent, often in the presence of a base.

A traditional and widely used method for introducing the MOM protecting group involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of an amine base, such as diisopropylethylamine (DIPEA). orgsyn.orgorgsyn.orgpsu.edu The base neutralizes the hydrochloric acid generated during the reaction. orgsyn.orgorgsyn.org

This method is generally effective for a broad range of alcohols. orgsyn.orgorgsyn.org However, a significant drawback is the carcinogenic potential of MOMCl, which has led to a search for safer alternatives. google.com The reaction with MOMCl can be highly exothermic, requiring careful temperature control. orgsyn.orgorgsyn.org

Dimethoxymethane (DMM), also known as formaldehyde (B43269) dimethyl acetal (B89532), has emerged as a safer and more environmentally friendly alternative to MOMCl for the methoxymethylation of alcohols. asianpubs.orggoogle.comlookchem.com DMM is typically used in conjunction with an acid catalyst. google.com

Various acid catalysts can be employed, including p-toluenesulfonic acid and solid acids like Mo(VI)/ZrO₂. researchgate.netgoogle.com The reaction often requires heating, and in some procedures, molecular sieves are used to remove the methanol byproduct and drive the equilibrium towards product formation. google.com The use of DMM under acidic conditions provides a valuable alternative for the synthesis of MOM ethers, avoiding the hazards associated with MOMCl. google.com

Emerging Reagents and Conditions

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for methoxymethylation. Solid acid catalysts, such as Mo(VI)/ZrO₂, have shown significant promise. These catalysts facilitate the methoxymethylation of a variety of alcohols using dimethoxymethane, often achieving high yields in short reaction times at moderate temperatures. researchgate.net For instance, reactions can proceed at 40°C within 20 minutes with excellent yields, highlighting a solvent-free and scalable approach. researchgate.net

Another notable reagent is silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), which acts as a heterogeneous catalyst for the deprotection of phenolic methoxymethyl ethers. researchgate.net This method is characterized by its simplicity, efficiency, and selectivity, operating at room temperature to yield deprotected phenols in excellent yields. researchgate.net The heterogeneous nature of the catalyst simplifies workup and purification. researchgate.net

The use of N-(Trimethylsilyl)diethylamine (TMSNEt₂) has been shown to promote intramolecular nucleophilic aromatic substitution (SₙAr) reactions of electron-rich aryl fluorides, enabling the synthesis of benzo-fused oxygen-containing heterocycles. thieme-connect.com This method is effective even for substrates with electron-donating groups, which are typically unreactive under standard SₙAr conditions. thieme-connect.com

| Catalyst/Reagent | Substrate | Product | Conditions | Yield |

| 10% Mo/ZrO₂ | Various alcohols | O-methoxymethylated compounds | Dimethoxymethane, 40°C, 20 min | ~99% researchgate.net |

| NaHSO₄·SiO₂ | Phenolic MOM ethers | Phenols | CH₂Cl₂, room temperature | Excellent researchgate.net |

| TMSNEt₂ | Electron-rich aryl fluorides | Benzo-fused oxygen-containing heterocycles | t-BuOK, crown ether | 56-93% thieme-connect.com |

Synthesis of Complex Intermediates Incorporating the 2-(Methoxymethoxy)ethoxy Moiety

The 2-(methoxymethoxy)ethoxy group is a valuable building block in the synthesis of complex organic molecules, serving as a protected diol or a flexible linker. Its incorporation into various molecular frameworks is crucial for the synthesis of natural products, pharmaceuticals, and advanced materials.

Strategies for Phenolic Framework Protection

The protection of phenolic hydroxyl groups is a common requirement in multi-step organic synthesis. scirp.org The methoxymethyl (MOM) group is frequently employed for this purpose due to its stability under various reaction conditions and its relatively straightforward removal. researchgate.netunivpancasila.ac.id The introduction of the MOM group can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a base like diisopropylethylamine (DIPEA). nih.govmdpi.com For example, in the synthesis of isoflavone (B191592) natural products, 2,4,6-trihydroxyacetophenone can be selectively protected with MOMCl. nih.gov

Deprotection of phenolic MOM ethers can be achieved under acidic conditions or using specific reagents like silica-supported sodium hydrogen sulfate. researchgate.net This selective deprotection is critical in syntheses where multiple protecting groups are present. wikipedia.org The choice of protecting group strategy, including the use of MOM ethers, is essential for achieving chemoselectivity in complex syntheses. scirp.orgwikipedia.org

Incorporation into Bipyridine Ether-Type Precursors

Bipyridine derivatives are important ligands in coordination chemistry and precursors for various functional materials. mdpi.com The incorporation of ether linkages, including the 2-(methoxymethoxy)ethoxy moiety, can modify the electronic and steric properties of these ligands. While direct searches did not yield specific examples of 2-(methoxymethoxy)ethoxy incorporation into bipyridine ethers, the general synthesis of bipyridine derivatives often involves coupling reactions of substituted pyridines. mdpi.com For instance, the methoxymethylation of a hydroxyl-substituted pyridine (B92270) could be a key step in preparing a precursor for such a synthesis. The methoxymethylation of 2-iodo-3-hydroxypyridine has been reported with high yield using dimethoxymethane and a Mo(VI)/ZrO₂ catalyst. researchgate.net This protected pyridine could then be used in coupling reactions to form bipyridine structures.

Formation within Oxadiazole and Isoflavone Derivatives

The 2-(methoxymethoxy)ethoxy moiety is utilized in the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and isoflavones.

Oxadiazole Derivatives: Oxadiazoles are a class of five-membered heterocyclic compounds with a range of biological activities. nih.govijper.org Their synthesis often involves the cyclization of intermediates. While direct examples of 2-(methoxymethoxy)ethoxy incorporation are not prevalent in the search results, the protection of hydroxyl groups with MOM ethers is a common strategy in the synthesis of complex molecules that may contain an oxadiazole ring. For instance, a precursor molecule with a hydroxyl group could be protected with a MOM group before undergoing reactions to form the oxadiazole ring. upenn.edu

Isoflavone Derivatives: Isoflavones are a class of flavonoids with various biological activities. psu.edunih.gov The synthesis of isoflavone derivatives often involves the protection of multiple hydroxyl groups on the phenolic rings. The methoxymethyl (MOM) group is a commonly used protecting group in this context. nih.gov For example, in the synthesis of isoflavone natural products, 2,4,6-trihydroxyacetophenone is treated with MOMCl and DIPEA to protect the hydroxyl groups. nih.gov This allows for subsequent selective reactions at other positions of the molecule before the final deprotection to yield the desired isoflavone. The Suzuki–Miyaura coupling reaction is a key step in some divergent total syntheses of isoflavones, where MOM-protected iodochromones are coupled with phenylboronic acid derivatives. nih.gov

Integration into Polymeric Systems as End-Functionalized Alcohols

The incorporation of specific end groups onto polymers allows for the tailoring of their properties and enables further chemical modifications. 2-(Methoxymethoxy)ethan-1-ol can serve as a precursor for creating end-functionalized polymers. While the direct polymerization of 2-(methoxymethoxy)ethan-1-ol is not detailed, the principles of polymer chemistry suggest its potential use as an initiator or a terminating agent after appropriate modification.

For example, a hydroxyl group on a polymer chain end could be protected as a methoxymethyl ether. More commonly, a molecule like 2-(methoxymethoxy)ethan-1-ol could be used to initiate a polymerization reaction, thereby introducing the protected hydroxyl group at the beginning of the polymer chain. After polymerization, the MOM group can be removed to expose the hydroxyl functionality for further reactions. This strategy is valuable in the synthesis of block copolymers and other complex polymer architectures.

Mechanistic Insights into Methoxymethylation Reactions

The formation of methoxymethyl (MOM) ethers, including 2-(methoxymethoxy)ethan-1-ol, is a fundamental transformation in organic synthesis, primarily used for the protection of alcohols. The mechanistic pathways for these reactions can be broadly categorized into acid-catalyzed and base-mediated transformations, each with distinct characteristics and applications.

Acid-Catalyzed Pathways

Acid-catalyzed methoxymethylation is a widely employed method for the synthesis of MOM ethers from alcohols. This approach typically utilizes an acid catalyst in conjunction with a MOM group donor, most commonly dimethoxymethane (DMM). tandfonline.comgoogle.com The reaction is driven by the formation of a highly reactive electrophilic intermediate.

The general mechanism under acidic conditions proceeds through an acetal exchange. The acid catalyst, which can be a Brønsted or Lewis acid, protonates one of the methoxy (B1213986) groups of dimethoxymethane. google.comyoutube.com This protonation facilitates the elimination of a molecule of methanol, generating a resonance-stabilized methoxymethyl cation (H₃CO-CH₂⁺). columbia.edu The alcohol, acting as a nucleophile, then attacks this carbocation. A final deprotonation step yields the desired methoxymethyl ether and regenerates the acid catalyst. To drive the equilibrium towards the product, the methanol byproduct is often removed, for instance, by using molecular sieves. google.com

A diverse array of acid catalysts has been developed for this transformation, ranging from simple mineral acids to complex solid-state materials. researchgate.netmdpi.com The choice of catalyst can influence reaction efficiency, selectivity, and environmental impact. Homogeneous catalysts like p-toluenesulfonic acid, sulfuric acid, and various metal triflates (e.g., Bismuth triflate, Scandium triflate) are effective but can present challenges in product purification and catalyst recovery. tandfonline.comgoogle.comresearchgate.net Consequently, significant research has focused on developing heterogeneous solid acid catalysts. These materials, such as expansive graphite, zeolites, and sulfated metal oxides, offer advantages like simplified workup procedures through filtration and potential for catalyst recycling. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

Table 1: Selected Acid Catalysts for Methoxymethylation of Alcohols with Dimethoxymethane (DMM)

| Catalyst Type | Specific Catalyst Example | Key Features & Findings | Reference(s) |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | A common, inexpensive, and effective catalyst for acetal exchange reactions. tandfonline.comgoogle.com | tandfonline.com, google.com |

| Lewis Acid | Bismuth triflate [Bi(OTf)₃] | Catalyzes methoxymethylation of alcohols and carboxylic acids in good to excellent yields under mild conditions. researchgate.net | researchgate.net |

| Lewis Acid | Scandium triflate [Sc(OTf)₃] | A recyclable catalyst for highly efficient methoxymethylation of various alcohols. researchgate.net | researchgate.net |

| Heterogeneous | Expansive Graphite | An inexpensive, efficient, and reusable heterogeneous catalyst allowing for simple filtration-based workup. tandfonline.com | tandfonline.com |

| Heterogeneous | Mo/ZrO₂ | Solid acid catalyst enabling methoxymethylation in short reaction times (e.g., 20 min) at moderate temperatures (40 °C) with excellent yields. researchgate.net | researchgate.net |

| Heterogeneous | Wells-Dawson Heteropolyacid | Active and highly selective solid acid catalyst; easily recycled and reused without loss of activity. researchgate.net | researchgate.net |

Base-Mediated Transformations

Base-mediated pathways for forming methoxymethyl ethers typically follow a mechanism analogous to the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a leaving group from a methoxymethylating agent.

The most common protocol involves reacting the alcohol with a base, followed by the addition of chloromethyl methyl ether (MOM-Cl). mdpi.comwikipedia.org The base's role is to generate the alkoxide in situ. Non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or weaker bases like anhydrous potassium carbonate (K₂CO₃) are often used to avoid competing reactions. mdpi.comwikipedia.org The resulting alkoxide performs a nucleophilic substitution (Sₙ2) on the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion to form the MOM ether.

While this method is effective, the high carcinogenicity of chloromethyl methyl ether has prompted the development of alternative strategies. tandfonline.com More recent advancements include base-mediated reactions that utilize different C1 sources. For example, cobalt-catalyzed α-methoxymethylation of ketones has been demonstrated using methanol as the C1 source, where a base like cesium carbonate promotes the formation of an enolate intermediate. liv.ac.ukorganic-chemistry.orgorganic-chemistry.org Although this specific protocol applies to ketones, it highlights the principle of base-promoted functionalization. Similarly, manganese-catalyzed N-methoxymethylation of amides has been achieved using methanol in the presence of potassium carbonate, proceeding through a base-formed amido intermediate. rsc.org

For the direct methoxymethylation of alcohols, the base-mediated reaction of an alcohol with chloromethyl methyl ether remains a fundamental approach, particularly when acid-sensitive functional groups are present in the substrate. wikipedia.org

Table 2: Reagents for Base-Mediated Methoxymethylation of Alcohols

| Base | Methoxymethylating Agent | General Reaction Conditions | Reference(s) |

| N,N-Diisopropylethylamine (DIPEA) | Chloromethyl methyl ether | Dichloromethane (B109758) (solvent), reaction proceeds at or below room temperature. | wikipedia.org |

| Potassium Carbonate (K₂CO₃) | Chloromethyl methyl ether | Acetone (solvent), reflux conditions. mdpi.com | mdpi.com |

| Potassium tert-butoxide (t-BuOK) | Chloromethyl methyl ether | Used in specific intramolecular applications, often with additives like 18-crown-6. thieme-connect.com | thieme-connect.com |

Selective Cleavage and Deprotection Strategies of Methoxymethyl Ethers

The methoxymethyl (MOM) ether in 2-(methoxymethoxy)ethan-1-ol serves as a protecting group for the primary alcohol. Its removal, or deprotection, is a crucial step in many synthetic sequences. The stability of the MOM group under various conditions, including strongly basic and weakly acidic media, makes it a popular choice for alcohol protection. oup.comspcmc.ac.in However, its cleavage generally requires acidic conditions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis for MOM Ether Removal

The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. masterorganicchemistry.com This reaction typically involves treating the MOM-protected alcohol with a strong acid in the presence of water. masterorganicchemistry.com Common acids used for this purpose include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). masterorganicchemistry.comstackexchange.com The mechanism involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequent nucleophilic attack by water on the adjacent carbon atom leads to the cleavage of the C-O bond, releasing the alcohol and forming formaldehyde and methanol. stackexchange.comtotal-synthesis.com

The reaction conditions for acid-catalyzed hydrolysis can often be harsh, requiring elevated temperatures. masterorganicchemistry.com This can be problematic for substrates containing other acid-sensitive functional groups. rsc.orgnih.gov Therefore, milder and more selective methods have been developed.

Chemoselective Deprotection Using Silyl (B83357) Triflates (e.g., TESOTf) and Bipyridyl Ligands

A mild and highly chemoselective method for the deprotection of MOM ethers involves the use of a combination of a trialkylsilyl triflate, such as triethylsilyl triflate (TESOTf) or trimethylsilyl (B98337) triflate (TMSOTf), and 2,2'-bipyridyl. rsc.orgrsc.org This method is particularly useful for substrates with acid-labile functional groups, as the reaction proceeds under non-acidic conditions. nih.govacs.org

The reaction is believed to proceed through the formation of a bipyridinium salt intermediate. nih.govacs.org This cationic species is then susceptible to nucleophilic attack by water, leading to the release of the corresponding alcohol. nih.govacs.org The use of 2,2'-bipyridyl is crucial for the reaction's success, as it significantly accelerates the process. rsc.org This method has been shown to be effective for the deprotection of primary, secondary, and tertiary aliphatic MOM ethers. rsc.org Interestingly, aromatic MOM ethers exhibit different reactivity under these conditions, often leading to the formation of silyl ethers instead of direct deprotection. nih.govacs.orgnih.gov

| Reagent System | Substrate Type | Outcome | Reference |

| TMSOTf/2,2'-bipyridyl | Aliphatic MOM ether | Deprotection to alcohol | rsc.org |

| TESOTf/2,2'-bipyridyl | Aliphatic MOM ether | Deprotection to alcohol | rsc.org |

| TMSOTf/2,2'-bipyridyl | Aromatic MOM ether | Conversion to TMS ether, then deprotection | nih.govacs.orgnih.gov |

| TESOTf/2,2'-bipyridyl | Aromatic MOM ether | Direct conversion to TES ether | nih.govacs.orgnih.gov |

Other Catalytic and Reagent-Based Deprotection Methods

Beyond traditional acid catalysis and silyl triflate-based methods, a variety of other reagents and catalytic systems have been developed for the deprotection of MOM ethers, often with improved selectivity and milder reaction conditions.

Lewis Acids: Various Lewis acids can facilitate the cleavage of MOM ethers. Zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propanethiol, has been reported as a rapid and efficient system for the deprotection of MOM ethers from primary, secondary, and tertiary alcohols. researchgate.netthieme-connect.com Bismuth(III) triflate has also been shown to be an effective catalyst for the hydrolysis of MOM ethers in an aqueous medium at room temperature. oup.com

Heterogeneous Catalysts: The use of solid-supported catalysts offers advantages in terms of ease of separation and catalyst recycling. Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) has been employed for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.orgacs.org Similarly, heteropoly acids like H₃PW₁₂O₄₀ have been used for the selective deprotection of primary and secondary MOM ethers. cdnsciencepub.com

Other Reagents:

Bromodimethylborane (Me₂BBr): This reagent can be used for the cleavage of MOM ethers.

Tetrabromomethane (CBr₄) and Triphenylphosphine (B44618) (PPh₃): This combination has been reported for MOM deprotection, although it may require elevated temperatures. rsc.org

Iodotrimethylsilane (TMSI): This reagent can also effect the cleavage of MOM ethers.

The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule, with the goal of achieving high selectivity and yield under the mildest possible conditions.

Functional Group Interconversions Involving the Primary Alcohol

The primary alcohol of 2-(methoxymethoxy)ethan-1-ol can undergo a variety of transformations, allowing for the introduction of diverse functional groups.

Oxidation Reactions

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the outcome of the reaction. A wide range of oxidants are available for the oxidation of primary alcohols. organic-chemistry.org For the conversion to an aldehyde without over-oxidation to the carboxylic acid, mild oxidizing agents are typically employed. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are commonly used for this purpose. The MOM protecting group is generally stable to these oxidation conditions. e-bookshelf.de

For example, the oxidation of an alcohol to a ketone can be achieved using the Dess-Martin periodinane. anu.edu.au Similarly, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another mild method for converting primary alcohols to aldehydes.

Esterification and Etherification Reactions

The primary alcohol of 2-(methoxymethoxy)ethan-1-ol can readily undergo esterification and etherification reactions to form a wide array of derivatives.

Esterification: The formation of esters is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. For instance, reaction with an acyl chloride in the presence of a base like pyridine would yield the corresponding ester.

Etherification: The primary alcohol can also be converted into other ethers. This can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Alternatively, other protecting groups can be introduced at the primary alcohol position. For example, reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) would yield the corresponding TBS ether.

These functional group interconversions of the primary alcohol, coupled with the selective deprotection of the MOM ether, highlight the synthetic utility of 2-(methoxymethoxy)ethan-1-ol as a versatile building block in organic chemistry.

Nucleophilic Substitution Reactions of the Methoxy Group

The methoxymethyl ether (MOM ether) is a common protecting group for alcohols due to its stability under a range of conditions, particularly basic and nucleophilic environments. adichemistry.com The core structure of the MOM group is an acetal, which is generally susceptible to cleavage under acidic conditions. adichemistry.comwikipedia.org

The terminal methoxy group (-OCH₃) within the 2-(methoxymethoxy)ethan-1-ol moiety is generally considered unreactive towards nucleophilic substitution. The carbon-oxygen bond of the methoxy group is strong, and methoxide (B1231860) is a poor leaving group. Direct displacement of the methoxy group by a nucleophile is energetically unfavorable.

Instead, reactions involving the MOM ether functionality typically proceed via cleavage of the C-O bond of the acetal linkage, specifically the bond between the central methylene (B1212753) carbon and the oxygen of the protected alcohol. This process is usually initiated by a Lewis or Brønsted acid, which activates the ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.org For instance, the deprotection of MOM ethers can be achieved using various acidic reagents. libretexts.org

While direct nucleophilic substitution on the terminal methoxy group is not a characteristic reaction, the transformation of MOM ethers can sometimes result in the introduction of a new group, which can be viewed as a formal substitution. For example, treatment of aromatic methoxymethyl ethers with trialkylsilyl triflates and 2,2′-bipyridyl can lead to the formation of silyl ethers, effectively replacing the MOM group. acs.org This proceeds through a different mechanism than direct Sₙ2 attack on the methoxy carbon.

In a study on the chemoselective transformations of aromatic MOM ethers, it was found that the reaction pathway differs between aromatic and aliphatic MOM ethers. The treatment of an aromatic MOM ether with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl resulted in the direct conversion to a triethylsilyl (TES) ether. acs.org

Table 1: Transformation of Aromatic MOM Ethers

| Substrate (Ar-OMOM) | Reagent | Product (Ar-OTES) | Yield (%) |

| 4-Phenylphenyl MOM ether | TESOTf, 2,2'-bipyridyl | 4-Phenylphenyl TES ether | 95 |

| 4-Methoxyphenyl MOM ether | TESOTf, 2,2'-bipyridyl | 4-Methoxyphenyl TES ether | 98 |

| 2-Naphthyl MOM ether | TESOTf, 2,2'-bipyridyl | 2-Naphthyl TES ether | 96 |

Data sourced from a study on the transformations of aromatic methoxymethyl ethers. acs.org

It is important to note that these examples involve aromatic MOM ethers, and the direct substitution on the methoxy group of an aliphatic moiety like in 2-(methoxymethoxy)ethan-1-ol remains a less explored area. The stability of the methoxy group to direct nucleophilic attack is a key feature of the MOM protecting group strategy.

Computational and Theoretical Investigations of 2 Methoxymethoxy Ethan 1 Ol

Quantum Chemical Studies on Molecular Conformation and Stability

No published studies were identified that have performed quantum chemical calculations to determine the stable conformers of 2-(methoxymethoxy)ethan-1-ol, their relative energies, or the geometric parameters (bond lengths, bond angles, dihedral angles) that define their shapes. Such studies would typically employ methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) to explore the potential energy surface of the molecule and identify its low-energy structures.

Analysis of Electronic Structure and Reactivity Descriptors

There is a lack of available research on the electronic properties of 2-(methoxymethoxy)ethan-1-ol. Consequently, data on reactivity descriptors that are commonly derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken charges, and molecular electrostatic potential (MEP) maps, are not available. These descriptors are crucial for predicting the molecule's reactivity and intermolecular interaction sites.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

No DFT studies have been published that investigate the mechanisms of chemical reactions involving 2-(methoxymethoxy)ethan-1-ol. Such research would involve calculating the energies of reactants, products, and transition states to map out reaction pathways and determine activation energies, providing insight into the kinetics and thermodynamics of transformations involving this compound.

Computational Predictions of Spectroscopic Properties

There are no computational studies that predict the spectroscopic properties of 2-(methoxymethoxy)ethan-1-ol. Typically, quantum chemical methods are used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. A comparison of these theoretical spectra with experimental data is a powerful tool for structural elucidation, but this has not been performed for this specific molecule in the available literature.

Molecular Dynamics Simulations for Solvent Interactions and Solvation Effects

No molecular dynamics (MD) simulations have been reported for 2-(methoxymethoxy)ethan-1-ol. MD simulations are used to study the behavior of molecules over time and can provide valuable information about how a solute molecule like 2-(methoxymethoxy)ethan-1-ol interacts with solvent molecules. This includes analyzing the solvation shell structure, hydrogen bonding networks, and the thermodynamics of solvation. The absence of such studies means that the behavior of this compound in different solvent environments has not been computationally explored.

An article on the advanced analytical methodologies for the characterization and quantitation of 2-(methoxymethoxy)ethan-1-ol cannot be generated at this time.

Extensive searches for specific analytical data for the compound "2-(methoxymethoxy)ethan-1-ol" did not yield the detailed research findings necessary to fulfill the request. Core information required for each specified section, including high-resolution NMR data (¹H, ¹³C), IR and Raman spectra, and specific mass spectrometry fragmentation patterns (LC-MS, GC-MS, HRMS), is not available in the public domain through the conducted searches.

To provide a scientifically accurate and informative article that adheres to the user's structured outline, precise spectral and analytical data for this specific compound is essential. Without access to experimental data from chemical databases or peer-reviewed scientific literature focusing on 2-(methoxymethoxy)ethan-1-ol, generating the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Advanced Analytical Methodologies for Characterization and Quantitation

Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of chemical compounds. The process involves multiple stages of mass analysis, typically including the selection of a precursor ion (such as the molecular ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is highly specific to the molecule's structure and serves as a chemical fingerprint, enabling unambiguous identification.

For 2-(methoxymethoxy)ethan-1-ol, structural confirmation via MS/MS would involve the analysis of characteristic fragment ions. While a definitive experimental spectrum is not publicly available, a fragmentation pathway can be proposed based on the compound's structure, which features two ether linkages and a primary alcohol. The most probable fragmentation points are the C-O bonds, leading to stable carbocations or radical cations.

Table 1: Proposed MS/MS Fragmentation Pathway for 2-(methoxymethoxy)ethan-1-ol

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Chemical Formula of Fragment | Likely Neutral Loss | Structural Rationale |

|---|---|---|---|---|

| 106 (M+) | 75 | C₃H₇O₂⁺ | CH₂O (Formaldehyde) | Loss of a formaldehyde (B43269) unit from the methoxymethyl group. |

| 106 (M+) | 61 | C₂H₅O₂⁺ | C₂H₅ (Ethyl radical) | Cleavage of the ethyl portion of the molecule. |

| 106 (M+) | 45 | CH₅O₂⁺ | C₂H₄O (Acetaldehyde) | Formation of the methoxymethyl cation (CH₃OCH₂⁺) through cleavage of the central ether bond. |

| 106 (M+) | 31 | CH₃O⁺ | C₂H₅O₂ (Methoxymethyl radical) | Formation of the hydroxymethyl cation (CH₂OH⁺) from the ethanol (B145695) end of the molecule. |

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of 2-(methoxymethoxy)ethan-1-ol. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique. However, for a small, polar molecule like 2-(methoxymethoxy)ethan-1-ol that lacks a strong ultraviolet (UV) chromophore, direct analysis can be challenging. Detection often requires either a universal detector, such as a refractive index detector (RID), or coupling with a mass spectrometer (LC-MS). Alternatively, pre-column derivatization can be employed to attach a UV-active or fluorescent tag (see Section 5.3.1).

A typical separation would be achieved using reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

Table 2: Typical HPLC Parameters for the Analysis of Glycol Ethers

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with Water and Acetonitrile (ACN) | nih.gov |

| Flow Rate | 1.0 mL/min | |

| Detector | Mass Spectrometry (MS) or Refractive Index (RI) | |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as 2-(methoxymethoxy)ethan-1-ol. A key advantage is the potential for direct analysis without derivatization, provided a suitable capillary column is used. For polar analytes like glycol ethers, a high-polarity stationary phase, such as one based on polyethylene (B3416737) glycol (PEG), is highly effective. mdpi.com This type of column promotes retention and provides good peak shape for polar compounds.

Table 3: Recommended GC Parameters for 2-(methoxymethoxy)ethan-1-ol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | High-polarity capillary column (e.g., DB-WAX, Rtx-WAX) | mdpi.com |

| Carrier Gas | Helium or Hydrogen | |

| Injector Temperature | 250 °C | |

| Oven Program | Initial Temp: 40-60 °C, ramp to 220-240 °C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Separation Modes (e.g., Chiral Chromatography, Supercritical Fluid Chromatography)

It is important to note that 2-(methoxymethoxy)ethan-1-ol is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral chromatography, which is designed to separate enantiomers, is not applicable for the analysis of the pure compound itself.

Supercritical Fluid Chromatography (SFC) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC merges the benefits of both GC and HPLC, offering high efficiency and fast analysis times due to the low viscosity and high diffusivity of the supercritical mobile phase. libretexts.orglibretexts.org It is particularly advantageous for the analysis of moderately polar and thermally labile compounds that may be difficult to analyze by GC. libretexts.org The polarity of the mobile phase can be fine-tuned by adding a polar co-solvent (modifier), such as methanol (B129727), making it suitable for the separation of glycol ethers.

Table 4: Key Features of Supercritical Fluid Chromatography (SFC)

| Feature | Description | Reference |

|---|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | wikipedia.org |

| Advantages | Fast analysis, reduced organic solvent consumption, suitable for thermally labile compounds. | libretexts.org |

| Modifiers | Polar solvents like methanol or ethanol are added to modify solvent strength. | |

| Applicability | Well-suited for separating non-polar to moderately polar compounds. | libretexts.org |

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties, such as enhancing detector response, increasing volatility for GC, or improving chromatographic peak shape.

Chemical Derivatization for Improved Chromatographic Separation and Detection

For 2-(methoxymethoxy)ethan-1-ol, derivatization targets the primary hydroxyl (-OH) group.

For HPLC Analysis: The primary goal of derivatization is to introduce a chromophore or fluorophore, enabling highly sensitive detection by UV-Vis or fluorescence detectors, respectively. This is crucial as the parent molecule lacks these properties. Several reagents can react with the hydroxyl group to form esters or urethanes that are easily detectable. nih.govresearchgate.netnemi.gov

For GC Analysis: While direct analysis on a polar column is feasible, derivatization can be used to increase the compound's volatility and thermal stability, allowing for analysis on less polar, more common GC columns. mdpi.comchromforum.org Silylation is a common technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.

Table 5: Common Derivatization Reagents for Hydroxyl Groups

| Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| Benzoyl Chloride | Adds a UV-active benzoyl group. | HPLC-UV | researchgate.net |

| 3,5-Dinitrobenzoyl Chloride | Adds a strongly UV-active dinitrobenzoyl group. | HPLC-UV | nemi.gov |

| p-Toluenesulfonyl Isocyanate (TSIC) | Forms a UV-active derivative. | HPLC-UV | researchgate.net |

| N-(2-Phenyl-indolyl)-acetic acid (PIAA) | Adds a fluorescent tag for high sensitivity. | HPLC-Fluorescence | nih.gov |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogen with a TMS group to increase volatility. | GC-FID/MS | chromforum.org |

Functional Group-Specific Derivatization for Mass Spectrometry Analysis

The chemical structure of 2-(methoxymethoxy)ethan-1-ol, featuring a primary hydroxyl group, presents a key target for functional group-specific derivatization to enhance its detectability and chromatographic performance in mass spectrometry (MS) analysis. Derivatization strategies aim to modify the analyte to improve its volatility for gas chromatography (GC-MS) or to enhance its ionization efficiency and chromatographic retention in liquid chromatography (LC-MS).

For GC-MS analysis, silylation is a widely employed derivatization technique for compounds containing active hydrogen atoms, such as alcohols. This process involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. The resulting TMS ether of 2-(methoxymethoxy)ethan-1-ol is more volatile and thermally stable, leading to improved peak shape and sensitivity during GC-MS analysis.

In the context of LC-MS, particularly with electrospray ionization (ESI), the derivatization of 2-(methoxymethoxy)ethan-1-ol can significantly improve its ionization efficiency. Benzoyl chloride is a common derivatizing agent for glycols and alcohols, reacting with the hydroxyl group to form a benzoyl ester. This derivatization not only increases the molecular weight of the analyte, moving it to a region of the mass spectrum with lower background noise, but the addition of the nonpolar benzoyl group also enhances its retention on reversed-phase LC columns. This improved retention helps to separate the analyte from polar interferences in the sample matrix. The Schotten-Baumann reaction is a well-established method for the benzoylation of alcohols, carried out under alkaline conditions.

The selection of a specific derivatization reagent is contingent on the analytical technique being employed and the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix.

Table 1: Common Derivatization Reagents for the Hydroxyl Group in 2-(methoxymethoxy)ethan-1-ol for Mass Spectrometry Analysis

| Analytical Technique | Derivatization Reagent | Abbreviation | Functional Group Targeted | Purpose of Derivatization |

|---|---|---|---|---|

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl | Increase volatility and thermal stability |

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl | Increase volatility and thermal stability |

| LC-MS | Benzoyl Chloride | BzCl | Hydroxyl | Increase ionization efficiency and reverse-phase retention |

| LC-MS/MS | Trichloroacetyl isocyanate | TAIC | Hydroxyl | Rapid derivatization for enhanced sensitivity |

In Situ Derivatization Protocols

In situ derivatization is an analytical strategy where the derivatization reaction is performed directly within the sample matrix, often simplifying sample preparation by reducing the number of steps. This approach can be particularly advantageous for improving the efficiency and speed of analysis.

For the analysis of alcohols like 2-(methoxymethoxy)ethan-1-ol by LC-MS/MS, in situ derivatization with isocyanates has been shown to be a rapid and effective method. Trichloroacetyl isocyanate (TAIC) is a reagent that can react almost instantaneously with alcohols at room temperature to form carbamate (B1207046) derivatives. This rapid reaction makes it highly suitable for high-throughput applications. The derivatization with TAIC introduces a trichloroacetyl group, which can enhance the ionization efficiency of the molecule. Furthermore, the characteristic isotopic pattern of the chlorine atoms can aid in the identification of the derivatized analyte in the mass spectrum. A key advantage of this in situ approach is that it can often be performed in aqueous matrices without the need for prior extraction or solvent evaporation steps.

A typical in situ derivatization protocol for an alcohol in a sample matrix might involve the direct addition of the derivatizing reagent, such as an isocyanate, to the sample vial. After a very short reaction time, the sample can be directly injected into the LC-MS system. This streamlined workflow minimizes sample handling and the potential for analyte loss.

Table 2: Illustrative Comparison of a Conventional vs. In Situ Derivatization Protocol for the LC-MS/MS Analysis of an Alcohol

| Step | Conventional Derivatization (e.g., Benzoylation) | In Situ Derivatization (e.g., with Isocyanate) |

|---|---|---|

| 1 | Sample Extraction (e.g., Liquid-Liquid Extraction) | Direct addition of derivatizing reagent to sample |

| 2 | Solvent Evaporation | Brief vortexing/mixing (e.g., 1 minute) |

| 3 | Reconstitution in appropriate solvent | Direct injection into LC-MS/MS |

| 4 | Addition of derivatizing reagent and catalyst | - |

| 5 | Incubation (e.g., 60°C for 30 minutes) | - |

| 6 | Quenching of reaction | - |

| 7 | Final sample cleanup/extraction | - |

| 8 | Injection into LC-MS/MS | - |

Green Chemistry Principles in the Synthesis and Application of 2 Methoxymethoxy Ethan 1 Ol

Development of Greener Solvents and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. acs.org Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Greener Solvent Alternatives: Traditional solvents used in methoxymethylation and deprotection reactions, such as dichloromethane (B109758) (CH₂Cl₂), are often hazardous and environmentally persistent. researchgate.net Research into greener alternatives focuses on solvents derived from renewable resources, those with lower toxicity, and those that are more easily recycled. For reactions involving MEM groups, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, and cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides, are considered greener alternatives to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane.

Solvent-Free Methodologies: Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste, reducing purification steps, and potentially lowering energy consumption. semanticscholar.org Solvent-free, or neat, conditions have been explored for various protection and deprotection reactions. For instance, the deprotection of MEM ethers can be efficiently carried out under microwave irradiation in the absence of a solvent, often with the catalyst supported on a solid matrix like clay. semanticscholar.orgcem.com These methods not only align with the principles of green chemistry by reducing solvent use but can also lead to faster reaction times and higher yields.

| Method | Solvent | Green Advantage |

| Traditional MEM Protection | Dichloromethane (CH₂Cl₂) | - |

| Greener Alternative | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic than chlorinated solvents. |

| Greener Alternative | Cyclopentyl methyl ether (CPME) | Lower peroxide formation, easier to recycle. |

| Solvent-Free Deprotection | None (Microwave irradiation) | Eliminates solvent waste, reduces reaction time. semanticscholar.orgcem.com |

Catalysis for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can facilitate reactions in small amounts and can often be recycled and reused, thus minimizing waste. nih.gov

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. acs.orgum.edu.mt Their primary advantage from a green chemistry perspective is the ease of separation from the reaction mixture by simple filtration. acs.orgum.edu.mt This allows for the catalyst to be recovered and reused, reducing waste and often lowering the cost of the process.

For MEM deprotection, various solid acid catalysts have been developed to replace traditional soluble acids like HCl or H₂SO₄. acsgcipr.orgnih.gov Examples include:

Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂): This solid-supported catalyst has been used for the selective deprotection of phenolic MEM ethers at room temperature. organic-chemistry.org

Clays (B1170129) and Zeolites: Materials like Montmorillonite K-10 clay have been employed for the selective removal of protecting groups under mild conditions, sometimes enhanced by microwave irradiation. acs.orgacsgcipr.org

Heteropolyacids: Wells-Dawson heteropolyacids, either in bulk or supported on silica, have proven to be efficient and reusable catalysts for the deprotection of MEM-protected phenols, leading to high yields and clean reactions. nih.gov

The use of these catalysts avoids the corrosive nature and difficult separation of homogeneous acid catalysts, contributing to a more sustainable process. um.edu.mtresearchgate.net

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. andersonsprocesssolutions.comnih.govmdpi.com These reactions are often highly selective and occur under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the formation of byproducts. mdpi.comnih.gov While the field of biocatalysis is vast, its application specifically to the cleavage of acetal-type protecting groups like MEM is an area of ongoing research. Enzymes such as lipases and esterases are widely used for the hydrolysis of esters, and similar enzymatic approaches could be developed for the hydrolysis of the acetal (B89532) linkage in MEM ethers. andersonsprocesssolutions.comacs.org The development of enzymes capable of selectively cleaving MEM groups in the presence of other sensitive functionalities would represent a significant advancement in green chemistry, offering a highly specific and environmentally benign deprotection strategy. nih.gov

The ideal chemical synthesis, from a green chemistry standpoint, would proceed without the need for any catalysts or auxiliary reagents. While challenging to achieve, catalyst- and ligand-free methods for deprotection are being explored. These methods often rely on alternative energy sources or unique reaction conditions to promote the desired transformation. For the deprotection of MEM ethers, methods utilizing reagents that can be considered both reactant and promoter, or conditions that generate the reactive species in situ without a traditional catalyst, fall into this category. For example, a system using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent has been reported to deprotect MEM ethers, where the combination of reagents generates the species necessary for cleavage without an external catalyst. tandfonline.com Additionally, some solvent-free microwave-assisted deprotections can proceed with minimal or no added catalyst, relying on the energy input to drive the reaction. semanticscholar.orgdocumentsdelivered.com

Waste Minimization and Prevention in Synthetic Routes

Waste prevention is the most fundamental principle of green chemistry: it is better to prevent waste than to treat or clean it up after it has been created. uniroma1.itsolubilityofthings.com The strategies discussed in the previous sections all contribute to this overarching goal.

Strategies for Waste Minimization:

Avoiding Derivatives: The principle of reducing derivatives directly applies to the use of protecting groups. nih.gov Synthetic routes should be designed to avoid the need for protection/deprotection steps whenever possible, as this is the most effective way to prevent the associated waste.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial. This includes careful selection of catalysts, solvents, and reaction temperatures.

Recycling: The use of heterogeneous catalysts and greener solvents that can be easily recovered and recycled significantly reduces the waste stream. conncoll.edu

Source Reduction: Purchasing and using only the necessary amount of reagents minimizes the disposal of expired or unused chemicals. conncoll.eduyale.edu

Energy Efficiency in Reaction Design

The pursuit of energy efficiency is a cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical manufacturing. In the synthesis of 2-(methoxymethoxy)ethan-1-ol, designing reactions that operate at ambient temperature and pressure is a primary goal. Traditional chemical syntheses often require significant energy input to overcome activation barriers, leading to a heavy reliance on fossil fuels and a substantial carbon footprint. By developing and implementing advanced catalytic systems, it is possible to lower these energy demands.

Catalysts play a crucial role by providing alternative reaction pathways with lower activation energies. For the etherification reaction that produces 2-(methoxymethoxy)ethan-1-ol from precursors like ethylene (B1197577) glycol and dimethoxymethane (B151124), the use of solid acid catalysts, such as zeolites or ion-exchange resins, can facilitate the reaction under milder conditions than conventional methods. rsc.org These catalysts can reduce the need for high temperatures and pressures, thus conserving energy.

| Strategy | Traditional Approach | Green Chemistry Approach | Energy Efficiency Benefit |

|---|---|---|---|

| Reaction Conditions | High temperature and pressure | Ambient/Mild temperature and pressure | Reduced heating/cooling and compression costs. |

| Catalysis | Stoichiometric reagents or no catalyst | Highly active and selective catalysts (e.g., zeolites) | Lower reaction temperatures and shorter reaction times. rsc.org |

| Process Design | Batch processing | Continuous flow processing | Improved heat transfer, reduced energy for heating/cooling cycles. rsc.org |

| Solvent Use | Volatile organic solvents | Greener solvents or solvent-free conditions | Reduced energy for solvent recovery and distillation. nih.gov |

Renewable Feedstock Utilization

A fundamental principle of green chemistry is the use of renewable, rather than depleting, raw materials. The synthesis of 2-(methoxymethoxy)ethan-1-ol traditionally relies on petrochemical feedstocks. However, significant progress has been made in producing its key precursors—ethylene glycol and methanol (B129727)—from renewable biomass.

Ethylene glycol, a major bulk chemical, can be produced through the catalytic conversion of biomass. specialchem.com Lignocellulosic biomass, derived from sources like agricultural waste (e.g., corn stalks) and forestry residues, serves as a sustainable starting material. specialchem.comresearchgate.net The process involves the hydrogenolysis of cellulose (B213188) and hemicellulose, the primary components of this biomass, to yield ethylene glycol. utwente.nlrsc.org While challenges such as the presence of lignin, which can inhibit catalyst activity, exist, research has shown that pre-treated lignocellulose can lead to high ethylene glycol yields of 30-35 wt%. researchgate.netutwente.nl A pilot plant has demonstrated the viability of this technology, achieving high selectivity and product purity from sugars derived from starch and corn stalks. specialchem.com

Methanol, the other key precursor, can also be synthesized from renewable sources. Biomethanol can be produced from biogas, which is generated from the anaerobic digestion of landfill waste, sewage, and agricultural by-products. methanol.org Another innovative route is the production of "e-methanol" through the catalytic hydrogenation of carbon dioxide. mdpi.com When the hydrogen is produced via water electrolysis powered by renewable electricity (green hydrogen) and the CO2 is captured from biogenic sources or directly from the air, the resulting methanol is a carbon-neutral feedstock. methanol.org

By shifting the production of ethylene glycol and methanol to these bio-based and CO2-based routes, the entire value chain for 2-(methoxymethoxy)ethan-1-ol can be made more sustainable, reducing the dependence on fossil fuels and mitigating greenhouse gas emissions.

| Precursor Chemical | Renewable Feedstock | Production Method | Significance |

|---|---|---|---|

| Ethylene Glycol | Lignocellulosic Biomass (e.g., corn stalks, wood) | Catalytic hydrogenolysis of cellulose/sugars. specialchem.comutwente.nl | Reduces reliance on petroleum-based ethylene. specialchem.com |

| Methanol | Biogas (from waste), Municipal Solid Waste | Gasification and synthesis. methanol.org | Utilizes waste streams, contributing to a circular economy. methanol.org |

| Methanol ("e-methanol") | Captured Carbon Dioxide (CO2) and Green Hydrogen | Catalytic hydrogenation of CO2. mdpi.com | Creates a carbon-neutral fuel and chemical feedstock. methanol.org |

Real-time Analysis for Pollution Prevention in Process Monitoring

The eleventh principle of green chemistry emphasizes the need for analytical methodologies that allow for real-time, in-process monitoring and control to prevent the formation of hazardous substances. scribd.comwisdomlib.org This is achieved through Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgresearchgate.net

In the synthesis of 2-(methoxymethoxy)ethan-1-ol, PAT can be implemented to ensure the reaction proceeds efficiently and safely, minimizing waste and preventing the generation of pollutants. mt.com By integrating in-line or on-line analytical tools, such as spectroscopic and chromatographic methods, operators can gain a real-time understanding of the chemical process. mt.com

For instance, in-line infrared (IR) or Raman spectroscopy could be used to continuously monitor the concentration of reactants (ethylene glycol, dimethoxymethane), the desired product (2-(methoxymethoxy)ethan-1-ol), and any potential by-products. This real-time data allows for immediate adjustments to process parameters like temperature, pressure, or reactant flow rates to maintain optimal conditions. nih.gov Such precise control helps to maximize product yield, avoid the formation of impurities that would require energy-intensive separation, and prevent runaway reactions or the generation of hazardous materials. scribd.comtaylorfrancis.com

The benefits of implementing PAT in the synthesis of 2-(methoxymethoxy)ethan-1-ol include:

Reduced Production Cycle Time: Continuous monitoring allows for the precise determination of reaction completion, avoiding unnecessarily long reaction times. wikipedia.org

Prevention of Rejected Batches: By keeping the process within its defined parameters, the consistency and quality of the final product are enhanced, minimizing off-spec material. wikipedia.org

Improved Safety and Environmental Performance: Real-time analysis enables the early detection of deviations that could lead to the formation of hazardous substances, allowing for preventative action. scribd.comwisdomlib.org

Enhanced Energy and Material Use: Optimizing the reaction in real-time ensures that raw materials and energy are used most effectively, reducing waste and operational costs. wikipedia.org

By adopting PAT, the manufacturing process for 2-(methoxymethoxy)ethan-1-ol can be transformed from a static, pre-determined procedure to a dynamic, controlled, and more sustainable operation.

Future Directions and Research Opportunities

Development of Novel and Highly Selective Synthetic Routes

The primary challenge in synthesizing 2-(methoxymethoxy)ethan-1-ol is the selective mono-protection of ethylene (B1197577) glycol. Traditional methods often yield a mixture of the desired mono-protected product, the bis-protected side-product, and unreacted starting material. Future research will focus on developing novel synthetic routes that offer high selectivity and yield.

A key area of investigation will be the optimization of the reaction between ethylene glycol and a MOM-donating reagent. The most common method for forming a MOM ether is the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine. wikipedia.orgadichemistry.com An alternative, and often safer, approach involves the acid-catalyzed reaction of an alcohol with dimethoxymethane (B151124). wikipedia.orgadichemistry.com

Future work should systematically investigate variables to maximize mono-selectivity. This includes:

Stoichiometric Control: Precisely controlling the molar ratio of ethylene glycol to the MOM reagent.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to favor the mono-substituted product.

Reagent Addition: Exploring slow, controlled addition of the limiting reagent to maintain a high concentration of ethylene glycol, thereby statistically favoring mono-protection.

Research into phase-transfer catalysis could also provide a pathway to enhanced selectivity by controlling the interaction between the polar ethylene glycol and a less polar organic phase containing the protecting group reagent.

Table 1: Comparison of Potential Synthetic Routes for 2-(methoxymethoxy)ethan-1-ol

| Reagent System | Typical Conditions | Potential Advantages | Research Focus for Selectivity |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) / Base | N,N-diisopropylethylamine, CH₂Cl₂, 0°C to RT | High reactivity, well-established method. wikipedia.org | Controlling stoichiometry, slow addition protocols. |

| Dimethoxymethane / Acid Catalyst | P₂O₅ or Trifluoromethanesulfonic acid, CH₂Cl₂. adichemistry.com | Avoids the use of carcinogenic MOMCl. | Screening of solid acid catalysts for heterogeneous systems. |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salt, biphasic solvent system | Potentially improved control over mono-alkylation. | Optimization of catalyst, solvent, and phase ratios. |

Exploration of Advanced Catalytic Systems

The choice of catalyst is paramount for achieving high selectivity and efficiency in the synthesis of 2-(methoxymethoxy)ethan-1-ol, particularly when using dimethoxymethane as the MOM source. While strong Brønsted acids are effective, they can be difficult to handle and can lead to side reactions.

A significant research opportunity lies in the exploration of solid acid catalysts . These heterogeneous catalysts offer numerous advantages, including simplified product purification (catalyst is filtered off), potential for reuse, and often milder reaction conditions. organic-chemistry.org Potential candidates for investigation include:

Zeolites and clays (B1170129)

Sulfonated resins (e.g., Amberlyst-15)

Silica-supported sodium hydrogen sulfate (B86663) organic-chemistry.org

The development of chemoselective catalysts that can differentiate between the two hydroxyl groups of ethylene glycol based on subtle electronic or steric differences represents a more advanced frontier. While challenging, the design of enzyme-mimicking catalysts or organocatalysts could provide a breakthrough in achieving near-perfect mono-protection. For instance, zinc(II) salts have been shown to catalyze the formation of haloalkyl ethers from acetals and could be adapted for this transformation. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing for the synthesis of 2-(methoxymethoxy)ethan-1-ol. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, which is critical for managing exothermic protection reactions and improving selectivity. researchgate.net

Future research in this area should focus on:

Reactor Design: Developing microreactors or packed-bed reactors (potentially containing a solid acid catalyst) to optimize mixing and residence time.

Automated Optimization: Integrating the flow setup with automated systems and algorithms to rapidly screen a wide range of reaction parameters (temperature, flow rate, stoichiometry) to identify the optimal conditions for maximizing the yield of the mono-protected product. researchgate.net

Automated synthesis platforms can enable high-throughput screening of different catalysts and reaction conditions, accelerating the discovery of highly efficient and selective protocols. nih.gov

Expansion of Applications as a Versatile Synthetic Intermediate

The bifunctional nature of 2-(methoxymethoxy)ethan-1-ol makes it a highly attractive intermediate for multi-step synthesis. The free hydroxyl group can undergo a wide range of chemical transformations (e.g., oxidation, esterification, etherification, conversion to a leaving group) while the MOM-protected hydroxyl remains inert. adichemistry.com At a later stage in the synthesis, the MOM group can be readily removed under acidic conditions to liberate the second hydroxyl group. adichemistry.com

Future research should aim to demonstrate and expand its utility in the synthesis of complex molecules, such as:

Pharmaceuticals: As a linker or building block for active pharmaceutical ingredients.

Polymers: As a monomer for creating functionalized poly(ethylene glycol) (PEG) derivatives.

Crown Ether Analogs: For the synthesis of specialized ligands for metal coordination.

For example, the free alcohol could be converted to an azide, which can then undergo a "click" reaction. Subsequent deprotection of the MOM ether would yield a functionalized diol, showcasing the compound's role as a versatile linker.

Deeper Computational Modeling of Reactivity and Selectivity

While experimental work is crucial, computational modeling provides a powerful tool for gaining a deeper, atomistic understanding of the reaction mechanisms governing the synthesis of 2-(methoxymethoxy)ethan-1-ol. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate several key aspects.

Research efforts in this domain could focus on:

Reaction Pathway Analysis: Modeling the transition states and intermediates for both mono- and bis-protection of ethylene glycol to understand the kinetic and thermodynamic factors that control selectivity.

Catalyst-Substrate Interactions: Simulating the interaction of ethylene glycol and the MOM-reagent with the surface of a heterogeneous catalyst or the active site of a homogeneous catalyst to guide the design of more effective catalytic systems.

Solvent Effects: Investigating how different solvents influence the reaction pathway and selectivity, potentially leading to the discovery of unconventional solvent systems that enhance performance.

These theoretical studies can significantly reduce the amount of experimental trial-and-error required, accelerating the development of optimized synthetic routes. researchgate.net

Innovative Analytical Techniques for In-Process Monitoring

The development of robust and selective synthetic routes relies on the ability to accurately and rapidly monitor the reaction progress. Traditional offline analysis by chromatography (GC, HPLC) can be time-consuming. A key research opportunity is the implementation of in-process analytical techniques (PAT) for real-time monitoring of the synthesis of 2-(methoxymethoxy)ethan-1-ol.

Future work should explore the application of:

In-situ Spectroscopy: Using techniques like Fourier-transform infrared (FTIR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy to directly monitor the concentrations of ethylene glycol, the mono-protected product, and the bis-protected byproduct in the reaction mixture without sampling.

Hyphenated Techniques: Combining separation methods with sensitive detection, such as coupling a flow reactor directly to a mass spectrometer (MS), to provide continuous, real-time data on product formation and purity. nih.gov

These advanced analytical methods will provide a wealth of kinetic data, enabling a more precise optimization of reaction conditions and facilitating the scale-up of the synthesis from the laboratory to industrial production.

Q & A

Q. What are the key physical and chemical properties of 2-(methoxymethoxy)ethan-1-ol relevant to experimental design?

- Answer: Key properties include:

- Boiling point : 124–125°C

- Melting point : -85°C

- Density : 0.965 g/cm³

- Solubility : Miscible with water and organic solvents due to its ether-alcohol structure .

- Flash point : 40°C (flammable liquid) .

These properties guide solvent selection, reaction temperature optimization, and safety protocols. For instance, its low boiling point necessitates closed-system distillation to minimize vapor exposure .

Q. What synthetic routes are commonly employed for the preparation of 2-(methoxymethoxy)ethan-1-ol in laboratory settings?

- Answer:

A standard method involves the base-catalyzed reaction of ethylene oxide with methanol:

Key steps:

- Use anhydrous methanol to prevent hydrolysis.

- Maintain temperatures below 50°C to control exothermicity .

- Purify via fractional distillation under inert gas to avoid peroxide formation .